molecular formula C13H12ClNO B242144 4-(Benzyloxy)-2-chloroaniline

4-(Benzyloxy)-2-chloroaniline

Cat. No. B242144
M. Wt: 233.69 g/mol
InChI Key: JXJQGKJMUVZLOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)-2-chloroaniline is a chemical compound that belongs to the class of anilines and is commonly used in scientific research. It has a molecular formula of C13H12ClNO and a molecular weight of 233.69 g/mol. This compound is also known by other names such as 4-(Benzyloxy)-2-chlorobenzenamine, 4-Chloro-2-(phenylmethoxy)aniline, and NSC 259968.

Mechanism Of Action

The mechanism of action of 4-(Benzyloxy)-2-chloroaniline is not well understood. However, it is believed to act as a nucleophile in various chemical reactions.

Biochemical And Physiological Effects

There is limited information available regarding the biochemical and physiological effects of 4-(Benzyloxy)-2-chloroaniline. However, it has been reported to exhibit antitumor activity in vitro.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-(Benzyloxy)-2-chloroaniline in lab experiments is its relatively simple synthesis method. It is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the use of 4-(Benzyloxy)-2-chloroaniline in scientific research. One potential direction is the development of new drugs and pharmaceuticals based on this compound. Additionally, it could be used in the synthesis of new heterocyclic compounds with potential biological activity. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of 4-(Benzyloxy)-2-chloroaniline can be achieved through several methods. One of the most commonly used methods is the reaction of 2-chloroaniline with benzyl alcohol in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under reflux conditions in a solvent such as toluene. The resulting product is then purified through recrystallization.

Scientific Research Applications

4-(Benzyloxy)-2-chloroaniline is commonly used in scientific research as a starting material for the synthesis of other compounds. It is also used as a reagent in the synthesis of various heterocyclic compounds such as benzimidazoles and benzothiazoles. Additionally, it has been used in the development of new drugs and pharmaceuticals.

properties

Product Name

4-(Benzyloxy)-2-chloroaniline

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

2-chloro-4-phenylmethoxyaniline

InChI

InChI=1S/C13H12ClNO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2

InChI Key

JXJQGKJMUVZLOK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)Cl

Origin of Product

United States

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